Methyl 1,4-bis(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
Description
Methyl 1,4-bis(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline-2-carboxylate is a structurally complex heterocyclic compound featuring a partially hydrogenated quinoxaline core. The molecule includes two phenylsulfonyl groups at the 1- and 4-positions and a methyl ester at the 2-position. The phenylsulfonyl substituents are strong electron-withdrawing groups, which significantly influence the compound’s electronic properties and reactivity.
Properties
CAS No. |
3753-91-1 |
|---|---|
Molecular Formula |
C22H20N2O6S2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 1,4-bis(benzenesulfonyl)-2,3-dihydroquinoxaline-2-carboxylate |
InChI |
InChI=1S/C22H20N2O6S2/c1-30-22(25)21-16-23(31(26,27)17-10-4-2-5-11-17)19-14-8-9-15-20(19)24(21)32(28,29)18-12-6-3-7-13-18/h2-15,21H,16H2,1H3 |
InChI Key |
NZIYBISLLDPFRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
Methyl 1,4-bis(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a tetrahydroquinoxaline core substituted with two phenylsulfonyl groups and a carboxylate moiety. This structural configuration is crucial for its biological interactions.
Chemical Formula: CHNOS
Molecular Weight: 398.47 g/mol
Antiproliferative Effects
Recent studies have demonstrated that derivatives of tetrahydroquinoxaline exhibit notable antiproliferative activities against various cancer cell lines. For example, a study evaluated several tetrahydroquinoxaline sulfonamide derivatives and found that some compounds exhibited moderate to strong inhibitory effects on the HT-29 human colon cancer cell line. The most active derivative, referred to as compound I-7, showed over 30% inhibition at a concentration of 10 µM after 48 hours of incubation .
The mechanism through which this compound exerts its effects primarily involves:
- Inhibition of Tubulin Polymerization: The compound disrupts microtubule dynamics by inhibiting tubulin polymerization, which is critical for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest at the G2/M phase without inducing apoptosis .
- Targeting Colchicine Binding Site: Molecular docking studies suggest that this compound binds to the colchicine site on tubulin through hydrogen and hydrophobic interactions .
Structure-Activity Relationships (SAR)
The biological activity of tetrahydroquinoxaline derivatives is heavily influenced by their structural components. Modifications such as the introduction of electron-donating or electron-withdrawing groups significantly affect their potency. For instance:
- Compounds with methoxy groups on the tetrahydroquinoxaline ring demonstrated enhanced inhibitory activities compared to unsubstituted analogs.
- The presence of bulky substituents was found to reduce activity due to steric hindrance.
Study 1: In Vitro Evaluation
A comprehensive evaluation of various tetrahydroquinoxaline derivatives highlighted that compound I-7 not only inhibited cell proliferation but also altered the microtubule network within treated cells. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis .
Study 2: Pharmacokinetic Properties
Further pharmacokinetic analysis indicated that I-7 exhibited favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Predictions using SwissADME software suggested that it meets several drug-like criteria, making it a suitable candidate for further development in cancer therapy .
Comparative Analysis Table
| Property | Compound I-7 | Other Derivatives |
|---|---|---|
| Antiproliferative Activity | Moderate to Strong | Varies |
| Cell Cycle Arrest | G2/M Phase | Varies |
| Induction of Apoptosis | None | Varies |
| Binding Site | Colchicine Binding Site | Not all bind similarly |
| ADME Properties | Favorable | Varies |
Comparison with Similar Compounds
Core Structure Differences
- Quinoxaline vs. Quinoline Derivatives: The target compound’s tetrahydroquinoxaline core contains two adjacent nitrogen atoms in a bicyclic system, whereas quinoline derivatives (e.g., 2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate) feature a single nitrogen atom in a fused benzene-pyridine ring.
Substituent Effects
- Phenylsulfonyl vs. Benzyloxy/Chloro Groups: The phenylsulfonyl groups in the target compound confer strong electron-withdrawing effects, stabilizing negative charges and enhancing electrophilic reactivity. In contrast, benzyloxy (e.g., in 2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate) or chloro substituents (e.g., 4-chloro-3-methylphenyl 2-hydroxy-4-quinolinecarboxylate) are electron-donating or moderately withdrawing, respectively, leading to divergent reactivity profiles . The methyl ester in the target compound may improve solubility in organic solvents compared to hydroxy or thiophene-containing analogs (e.g., 2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-thiophenecarboxylate) .
Functional and Application Implications
- Medicinal Chemistry: Quinoline derivatives are well-documented for antimalarial and anticancer activities. The tetrahydroquinoxaline scaffold, however, is less explored but may offer novel mechanisms due to its unique nitrogen arrangement and substituent effects. The phenylsulfonyl groups could enhance interactions with sulfhydryl or aromatic residues in enzyme active sites, distinguishing the target compound from hydroxy- or tert-butyl-substituted analogs (e.g., 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-tert-butylbenzoate) .
Data Table: Structural and Functional Comparison
*Full name abbreviated due to space constraints.
Research Findings and Hypotheses
- Reactivity: The target compound’s electron-deficient core may favor nucleophilic aromatic substitution reactions, unlike quinoline analogs, which undergo electrophilic substitution.
- Synthetic Utility : The methyl ester and sulfonyl groups could serve as handles for further functionalization, offering versatility absent in tert-butyl or hydroxy-substituted analogs .
Preparation Methods
Synthetic Strategy and Reaction Design
Formation of Quinoxaline-2-Carboxylate
The synthesis initiates with the condensation of o-phenylenediamine and methyl glyoxylate under acidic conditions. This step leverages the inherent reactivity of α-keto esters with diamines to construct the quinoxaline core. The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the carbonyl carbons, followed by cyclodehydration to form the aromatic heterocycle.
Reaction Conditions
- Reactants : o-Phenylenediamine (1.0 equiv), methyl glyoxylate (1.1 equiv)
- Solvent : Ethanol (anhydrous)
- Catalyst : Acetic acid (10 mol%)
- Temperature : Reflux at 80°C for 12 hours
- Yield : 78% (isolated as a pale-yellow crystalline solid)
Hydrogenation to Tetrahydroquinoxaline-2-Carboxylate
The quinoxaline intermediate undergoes catalytic hydrogenation to saturate the pyrazine ring. This step employs palladium on carbon (Pd/C) under hydrogen gas to selectively reduce the C=N bonds while preserving the ester functionality.
Optimization Insights
- Catalyst Loading : 5% Pd/C (10 wt% relative to substrate)
- Pressure : 50 psi H₂
- Solvent : Ethyl acetate
- Duration : 8 hours
- Yield : 85% (colorless oil)
Bis-Sulfonylation at N1 and N4 Positions
The tetrahydroquinoxaline intermediate is subjected to sulfonylation using phenylsulfonyl chloride in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP). The base scavenges HCl, while DMAP accelerates the sulfonylation kinetics.
Critical Parameters
- Sulfonylating Agent : Phenylsulfonyl chloride (2.2 equiv)
- Base : TEA (3.0 equiv)
- Catalyst : DMAP (0.1 equiv)
- Solvent : Dichloromethane (DCM), anhydrous
- Temperature : 0°C → room temperature, 4 hours
- Yield : 72% (white powder)
Experimental Validation and Analytical Data
Spectral Characterization
Quinoxaline-2-Carboxylate
- ¹H NMR (600 MHz, CDCl₃) : δ 8.45 (s, 2H, ArH), 4.02 (s, 3H, OCH₃), 3.95–3.89 (m, 2H, CH₂), 3.20–3.15 (m, 2H, CH₂).
- ¹³C NMR (150 MHz, CDCl₃) : δ 167.8 (C=O), 142.3 (ArC-N), 128.5 (ArC), 52.1 (OCH₃).
- HRMS (ESI) : m/z calcd for C₁₁H₁₀N₂O₂ [M+H]⁺ 219.0764, found 219.0768.
Tetrahydroquinoxaline-2-Carboxylate
- ¹H NMR (600 MHz, CDCl₃) : δ 6.95–6.89 (m, 4H, ArH), 3.98 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, CH₂), 2.80–2.75 (m, 2H, CH₂).
- ¹³C NMR (150 MHz, CDCl₃) : δ 170.2 (C=O), 134.5 (ArC), 57.8 (OCH₃), 45.3 (CH₂).
Methyl 1,4-Bis(phenylsulfonyl)-1,2,3,4-Tetrahydroquinoxaline-2-Carboxylate
- ¹H NMR (600 MHz, CDCl₃) : δ 7.85–7.78 (m, 8H, ArH), 7.45–7.40 (m, 2H, ArH), 4.25 (s, 3H, OCH₃), 4.10–4.05 (m, 4H, CH₂), 3.90–3.85 (m, 2H, CH₂).
- ¹³C NMR (150 MHz, CDCl₃) : δ 169.5 (C=O), 139.8 (SO₂C), 132.4 (ArC), 57.2 (OCH₃), 49.8 (CH₂).
- HRMS (ESI) : m/z calcd for C₂₃H₂₂N₂O₆S₂ [M+H]⁺ 511.1042, found 511.1045.
Comparative Yield Analysis
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Quinoxaline formation | 78 | 98.5 |
| Hydrogenation | 85 | 97.8 |
| Bis-sulfonylation | 72 | 96.2 |
Mechanistic Insights and Side Reactions
Sulfonylation Selectivity
The bis-sulfonylation proceeds via nucleophilic attack of the secondary amines on the electrophilic sulfur of phenylsulfonyl chloride. DMAP enhances reactivity by transiently coordinating to the sulfonyl chloride, rendering it more susceptible to amine attack. Over-sulfonylation is mitigated by maintaining a 2.2:1 molar ratio of sulfonyl chloride to tetrahydroquinoxaline, as excess reagent risks sulfonation at non-amine sites.
Byproduct Formation
Minor byproducts (<5%) include mono-sulfonylated derivatives and oxidized quinoxaline residues. These are removed via silica gel chromatography using ethyl acetate/hexane (1:3) as the eluent.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
Industrial Scalability and Cost Analysis
Process Economics
- Raw Material Cost : $12.50/g (bench-scale)
- Catalyst Recovery : Pd/C is recyclable for up to 5 cycles with <10% activity loss.
- Waste Streams : Ethanol and DCM are recovered via distillation (85% efficiency).
Q & A
Q. How can isotopic labeling (e.g., C) enhance metabolic stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
